N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide
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Overview
Description
N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-propargylic β-enaminones with arylaldehydes in the presence of a base such as potassium hydroxide in dimethylformamide (DMF) under nitrogen atmosphere . The reaction is monitored by thin-layer chromatography (TLC) and typically completes within a few hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for cancer and other diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition leads to the induction of apoptosis and the reduction of cell migration and invasion.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
Indole Derivatives: These compounds share structural similarities and are also studied for their biological activities.
Imidazole Containing Compounds: These compounds have similar pharmacological properties and are used in various therapeutic applications.
Uniqueness
N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide is unique due to its specific interaction with FGFRs and its potential as a lead compound for the development of new cancer therapies. Its structure allows for modifications that can enhance its biological activity and selectivity.
Properties
CAS No. |
60782-36-7 |
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Molecular Formula |
C9H11N3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbothioamide |
InChI |
InChI=1S/C9H11N3S/c1-10-9(13)12-6-4-7-3-2-5-11-8(7)12/h2-3,5H,4,6H2,1H3,(H,10,13) |
InChI Key |
VQAKKRCBJUPPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1CCC2=C1N=CC=C2 |
Origin of Product |
United States |
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